Cas no 2138535-79-0 (5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine)

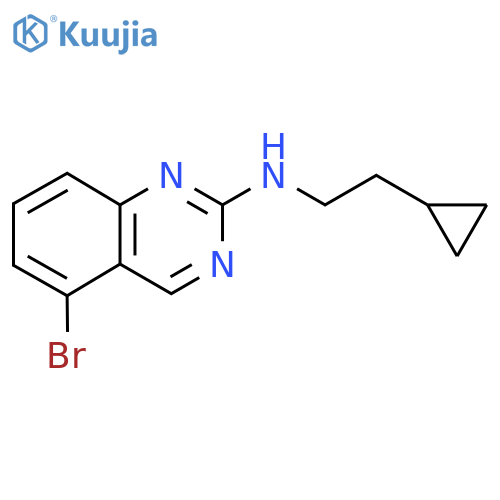

2138535-79-0 structure

商品名:5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine

5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine 化学的及び物理的性質

名前と識別子

-

- 2138535-79-0

- EN300-1162074

- 5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine

-

- インチ: 1S/C13H14BrN3/c14-11-2-1-3-12-10(11)8-16-13(17-12)15-7-6-9-4-5-9/h1-3,8-9H,4-7H2,(H,15,16,17)

- InChIKey: IUIMLEZGUJVDOC-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC2=C1C=NC(=N2)NCCC1CC1

計算された属性

- せいみつぶんしりょう: 291.03711g/mol

- どういたいしつりょう: 291.03711g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.8Ų

- 疎水性パラメータ計算基準値(XlogP): 4

5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1162074-1.0g |

5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine |

2138535-79-0 | 1g |

$1458.0 | 2023-06-08 | ||

| Enamine | EN300-1162074-2.5g |

5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine |

2138535-79-0 | 2.5g |

$2856.0 | 2023-06-08 | ||

| Enamine | EN300-1162074-0.25g |

5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine |

2138535-79-0 | 0.25g |

$1341.0 | 2023-06-08 | ||

| Enamine | EN300-1162074-0.1g |

5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine |

2138535-79-0 | 0.1g |

$1283.0 | 2023-06-08 | ||

| Enamine | EN300-1162074-5.0g |

5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine |

2138535-79-0 | 5g |

$4226.0 | 2023-06-08 | ||

| Enamine | EN300-1162074-0.05g |

5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine |

2138535-79-0 | 0.05g |

$1224.0 | 2023-06-08 | ||

| Enamine | EN300-1162074-10.0g |

5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine |

2138535-79-0 | 10g |

$6266.0 | 2023-06-08 | ||

| Enamine | EN300-1162074-0.5g |

5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine |

2138535-79-0 | 0.5g |

$1399.0 | 2023-06-08 |

5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine 関連文献

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

2138535-79-0 (5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine) 関連製品

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量